molecular formula C17H21NO2 B12097008 1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol

1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol

Cat. No.: B12097008
M. Wt: 271.35 g/mol
InChI Key: NBDAUXOEYYAWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol is an organic compound that features both aromatic and aliphatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The aromatic nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of 1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethanone.

    Reduction: Formation of 1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol
  • 1-(4-Methoxyphenyl)-2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol
  • 1-(4-Methoxyphenyl)-2-{[(4-bromophenyl)methyl]amino}ethan-1-ol

Uniqueness

1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[(4-methylphenyl)methylamino]ethanol

InChI

InChI=1S/C17H21NO2/c1-13-3-5-14(6-4-13)11-18-12-17(19)15-7-9-16(20-2)10-8-15/h3-10,17-19H,11-12H2,1-2H3

InChI Key

NBDAUXOEYYAWKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.